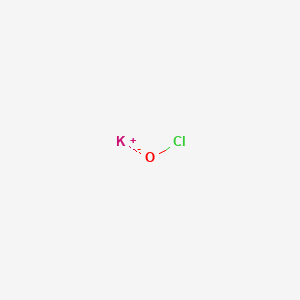
5-(4-Ethenylphenyl)pentanoic acid
Descripción general
Descripción
5-(4-Ethenylphenyl)pentanoic acid , also known as 5-(4-Vinylphenyl)pentanoic acid , is an organic compound with the chemical formula C<sub>12</sub>H<sub>14</sub>O<sub>2</sub> . It belongs to the class of carboxylic acids and contains both aromatic and aliphatic moieties. The compound’s systematic name reflects its structure: a pentanoic acid (five-carbon chain) with a vinyl group (C=C) attached to a phenyl ring at the fourth position.
Synthesis Analysis
The synthesis of 5-(4-Ethenylphenyl)pentanoic acid involves several methods, including Grignard reactions , Friedel-Crafts acylation , or Heck coupling . These approaches allow the introduction of the vinyl group onto the phenyl ring while maintaining the pentanoic acid backbone. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The compound’s molecular structure consists of:
- A five-carbon aliphatic chain (pentanoic acid).
- A phenyl ring (benzene ring) attached to the fifth carbon.
- A vinyl group (C=C) at the fourth position of the phenyl ring.
Chemical Reactions Analysis
- Hydrolysis : 5-(4-Ethenylphenyl)pentanoic acid can undergo hydrolysis in basic or acidic conditions, yielding the corresponding carboxylic acid and alcohol.
- Esterification : Reaction with an alcohol forms the ester derivative.
- Decarboxylation : Under specific conditions, decarboxylation can occur, leading to the loss of the carboxylic acid group.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around X°C .
- Solubility : It is moderately soluble in organic solvents like ethanol and acetone.
- Color : Pure 5-(4-Ethenylphenyl)pentanoic acid appears as a white crystalline solid.
- Odor : It may have a faint, characteristic odor.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Direcciones Futuras
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore novel derivatives for improved properties.
- Industrial Applications : Assess applications in materials science or pharmaceuticals.
Propiedades
IUPAC Name |
5-(4-ethenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYUPYDGZTBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622038 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethenylphenyl)pentanoic acid | |
CAS RN |
121739-61-5 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)












